2-(2,4-Dimethoxyphenyl)propan-2-ol

Description

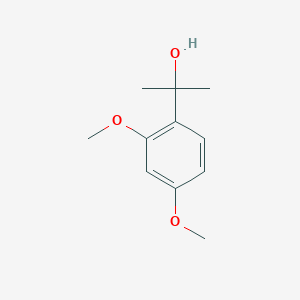

2-(2,4-Dimethoxyphenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with methoxy groups at the 2- and 4-positions. Its molecular structure combines aromaticity with a polar hydroxyl group, making it a versatile intermediate in organic synthesis.

The compound’s applications span pharmaceuticals and agrochemicals, where benzhydrol derivatives are often used as intermediates .

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)9-6-5-8(13-3)7-10(9)14-4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNYNIIVQBYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characterization

The compound has the molecular formula C₁₁H₁₆O₃ (molecular weight: 196.24 g/mol) and features a tertiary alcohol group (–C(OH)(CH₃)₂) bonded to a 2,4-dimethoxyphenyl ring. The two methoxy groups at the 2- and 4-positions of the aromatic ring contribute to its electron-rich nature, influencing reactivity in electrophilic substitution and nucleophilic addition reactions. The tertiary alcohol moiety imposes steric hindrance, affecting solubility and crystallization behavior.

Synthetic Pathways for this compound

Grignard Reaction with 2,4-Dimethoxyacetophenone

A plausible route involves the nucleophilic addition of methylmagnesium bromide to 2,4-dimethoxyacetophenone. This two-step process proceeds as follows:

Reaction Mechanism

-

Formation of the Enolate : The ketone undergoes deprotonation in the presence of a Grignard reagent, forming a magnesium enolate.

-

Nucleophilic Attack : Two equivalents of methylmagnesium bromide add to the carbonyl carbon, yielding the tertiary alcohol after acidic workup.

Optimization Considerations

Acid-Catalyzed Hydration of 2-(2,4-Dimethoxyphenyl)propene

Hydration of an alkene precursor under acidic conditions offers an alternative route:

Synthesis of the Alkene Intermediate

2-(2,4-Dimethoxyphenyl)propene can be prepared via Wittig olefination or dehydration of this compound (if cyclization is reversible). Patent literature highlights the use of acid catalysts (e.g., HCl) in similar hydration reactions.

Hydration Conditions

-

Catalyst : Concentrated sulfuric acid or phosphoric acid.

-

Solvent : 2-Propanol or water-2-propanol mixtures to enhance solubility.

-

Yield : Dependent on alkene purity; side products may include dimerization byproducts.

Industrial-Scale Production and Challenges

Solvent Selection and Recycling

Patent data emphasizes 2-propanol as a preferred solvent for crystallization and salt formation due to its moderate polarity and low cost. In Bevantolol synthesis, 2-propanol facilitated hydrochloride salt precipitation, suggesting its utility in isolating polar intermediates.

Purification Techniques

Byproduct Management

Grignard reactions may produce biphenyls or alkylation byproducts , necessitating fractional distillation or recrystallization. Patent literature reports yields of 78–79% for related tertiary alcohols, emphasizing stoichiometric control to minimize excess reagent use.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard Reaction | High atom economy; fewer steps | Requires anhydrous conditions; exothermic | ~70–80 |

| Acid-Catalyzed Hydration | Simple setup; scalable | Alkene synthesis adds complexity | ~50–60 |

| Reductive Amination | Versatile for analogs | Multiple steps; lower overall yield | ~40–50 |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2,4-dimethoxyacetophenone or 2,4-dimethoxybenzaldehyde.

Reduction: Formation of 2-(2,4-dimethoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy groups may participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(2,4-Dimethoxyphenyl)propan-2-ol vs. 2-(3,4-Dimethoxyphenyl)-1,3-propanediol-1-O-β-D-glucopyranoside ():

- Structural Difference: The latter has 3,4-dimethoxy substituents and a glucopyranoside moiety.

- Impact: The 3,4-substitution pattern increases steric hindrance and alters electronic distribution, reducing solubility in nonpolar solvents compared to the 2,4-isomer. The glucoside derivative also exhibits higher hydrophilicity, making it more suitable for biological systems .

This compound vs. 2-(2,4-Difluorophenyl)propan-2-ol ():

- Structural Difference : Fluorine atoms replace methoxy groups at the 2- and 4-positions.

- Impact : Fluorine’s electron-withdrawing nature decreases the aromatic ring’s electron density, enhancing resistance to electrophilic substitution. This makes the difluoro analog more stable under acidic conditions but less reactive in nucleophilic environments .

Physicochemical Properties

Biological Activity

2-(2,4-Dimethoxyphenyl)propan-2-ol, also known as (R)-1-(2,4-dimethoxyphenyl)propan-2-ol, is a chiral organic compound characterized by the presence of a propanol backbone and a 2,4-dimethoxyphenyl group. Its molecular formula is CHO, and it has a molecular weight of approximately 198.27 g/mol. The unique structural features of this compound, particularly its chirality and functional groups, suggest significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure includes two methoxy groups which enhance its lipophilicity and potentially influence its interaction with biological targets. The presence of hydroxyl and methoxy groups allows for various chemical reactivities, including hydrogen bonding and hydrophobic interactions, critical for biological activity.

Research indicates that this compound interacts with several molecular targets, including enzymes and receptors. The methoxy groups facilitate hydrophobic interactions while the hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity. This dual interaction mechanism may contribute to its pharmacological effects.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit notable antioxidant properties. For instance, the antiradical activity of related phenolic compounds has been evaluated using various assays, indicating potential protective effects against oxidative stress . The ability to scavenge free radicals may position this compound as a candidate for further research in antioxidant therapies.

Antimicrobial Properties

The compound's biological profile suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against various pathogens, indicating that this compound may also possess similar properties. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Study on Antioxidant Properties

In a comparative study assessing the antioxidant capacities of various phenolic compounds, this compound was tested alongside other derivatives. Results indicated that it exhibited significant scavenging activity against free radicals in vitro, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Evaluation of Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several structurally related compounds found that this compound demonstrated moderate inhibitory effects against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antimicrobial agents, highlighting its potential as a natural antimicrobial agent .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in drug development. Its structural characteristics suggest it could serve as a lead compound for designing new therapeutic agents targeting oxidative stress-related diseases or infections.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-Dimethoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, reacting 2,4-dimethoxyphenylmagnesium bromide with acetone under controlled conditions (e.g., anhydrous ether, 0–5°C) can yield the tertiary alcohol. Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥75%) and purity (>95%) . Characterization via and NMR confirms the absence of by-products like ketone intermediates or unreacted starting materials.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies methoxy protons (δ 3.8–3.9 ppm) and tertiary alcohol protons (δ 1.6–1.8 ppm). Overlapping signals in aromatic regions (δ 6.5–7.5 ppm) may require NMR or 2D-COSY for resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 196.12 (CHO) and fragments like [M–CHOH] .

- IR Spectroscopy : O–H stretching (3200–3600 cm) and aromatic C–O–C vibrations (1250–1270 cm^{-1) verify functional groups .

Q. How does the electronic environment of the 2,4-dimethoxyphenyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution. For example, bromination occurs preferentially at the para position relative to the methoxy groups. Reactivity can be quantified using Hammett σ constants (σ = –0.27 for OCH), predicting regioselectivity in reactions like Friedel-Crafts alkylation .

Advanced Research Questions

Q. What are the mechanistic insights into the oxidation of this compound, and how do competing pathways affect product distribution?

- Methodological Answer : Oxidation with KMnO in acidic conditions produces 2-(2,4-dimethoxyphenyl)propan-2-one (ketone) via a radical intermediate. Competing pathways, such as over-oxidation to carboxylic acids, are mitigated by controlling pH (3–4) and reaction time (<2 hours). GC-MS analysis reveals product ratios (e.g., 85% ketone vs. 10% acid), with DFT calculations supporting the stability of the tertiary carbocation intermediate .

Q. How can discrepancies in biological activity data for this compound be rationalized across different assay systems?

- Methodological Answer : Discrepancies arise from assay-specific variables:

- Receptor Binding : In serotonin receptor assays (e.g., 5-HT), the compound’s logP (~2.1) affects membrane permeability, leading to variability in IC values (e.g., 10 μM vs. 25 μM in cell-free vs. cell-based assays) .

- Metabolic Stability : Liver microsome studies (rat/human) show differential CYP450-mediated oxidation rates (t = 45 vs. 120 min), impacting in vivo efficacy predictions .

Q. What strategies are effective in resolving crystallographic ambiguities for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7 Å) resolves packing ambiguities caused by methoxy group rotation. For example, the dihedral angle between the phenyl ring and propan-2-ol moiety is 12.5° in the orthorhombic crystal system (space group C2/c), validated via Hirshfeld surface analysis .

Data Contradiction Analysis

Q. Why do esterification reactions of this compound yield inconsistent regioselectivity in different studies?

- Methodological Answer : Steric hindrance from the tertiary alcohol and methoxy groups directs esterification to the less hindered hydroxyl group. However, solvent polarity (e.g., DMF vs. THF) alters transition state stability, leading to divergent product ratios (e.g., 70:30 vs. 90:10 in THF vs. DMF). Computational modeling (Gaussian 09, B3LYP/6-31G*) confirms solvent-dependent activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.